Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
Description
Properties
IUPAC Name |
[7-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-3-1-7-2-4-10(6-8(7)5-9)24-26(21,22)12(16,17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUWLVCEYBABOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174194 | |
| Record name | 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151391-00-3 | |
| Record name | 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151391-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Naphthalenebis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Sulfonation of Naphthalene-2,7-diol
The most prevalent synthesis involves the sulfonation of naphthalene-2,7-diol (5a) using trifluoromethanesulfonic anhydride (Tf2O). This method leverages the high electrophilicity of Tf2O to achieve bis-functionalization under controlled conditions.
Reaction Conditions and Optimization
In a representative procedure, naphthalene-2,7-diol (5a) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Trifluoromethanesulfonic anhydride (2.2 equivalents) is added dropwise at 0°C, followed by the gradual addition of 2,6-lutidine (2.5 equivalents) to neutralize liberated triflic acid. The reaction mixture is stirred for 12 hours at room temperature, yielding the bis-triflate derivative as a white crystalline solid after aqueous workup (82% yield).
Key parameters influencing yield include:
Analytical Characterization
The product is validated via 1H NMR (CDCl3): δ 8.05 (d, J = 8.4 Hz, 2H), 7.85 (dd, J = 8.4, 1.2 Hz, 2H), 7.45 (d, J = 1.2 Hz, 2H). 19F NMR exhibits a singlet at δ -78.5 ppm, confirming equivalence of triflate groups. High-resolution mass spectrometry (HRMS) corroborates the molecular ion [M+H]+ at m/z 425.0942 (calculated: 425.0938).
Two-Chamber Reactor Approach via In Situ Triflyl Gas Generation
A novel method utilizes a two-chamber reactor to generate trifluoromethanesulfonyl fluoride (CF3SO2F) gas, which subsequently reacts with naphthalene-2,7-diol. This approach minimizes handling of volatile intermediates and enhances scalability.
Reactor Configuration and Procedure
Chamber A contains N-phenyltrifluoromethanesulfonimide (PhNTf2, 1.5 equivalents) and potassium bifluoride (KHF2, 1.0 equivalent) in acetonitrile (MeCN). Chamber B houses naphthalene-2,7-diol (1.0 equivalent), N,N-diisopropylethylamine (DIPEA, 3.0 equivalents), and trifluorotoluene (internal standard) in MeCN/H2O (3:1 v/v).
Upon mixing, PhNTf2 and KHF2 react to release CF3SO2F gas, which diffuses into Chamber B. The diol undergoes sequential sulfonation over 18 hours at 25°C, achieving >99% conversion (19F NMR quantification).
Table 1. Optimization of Two-Chamber Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| DIPEA Equivalents | 3.0 | Maximizes deprotonation |
| Solvent Ratio (MeCN:H2O) | 3:1 | Enhances gas solubility |
| Reaction Time | 18 hours | Ensures complete bis-sulfonation |
Alternative Pathways: Metal-Catalyzed Triflation
While less common, palladium-catalyzed triflation has been explored for sterically hindered diols. Using [(π-allyl)PdCl]2 (5 mol%) and PhNTf2 (2.2 equivalents) in tetrahydrofuran (THF), the reaction proceeds via oxidative addition to form a Pd-Tf intermediate. However, yields for naphthalene-2,7-diyl derivatives remain suboptimal (≤65%) due to competing decomposition pathways.
Applications in Subsequent Transformations
The compound serves as a precursor for Suzuki-Miyaura couplings, enabling access to extended π-conjugated systems. For example, reaction with (2-formylphenyl)boronic acid under Pd(PPh3)4 catalysis yields bis-aldehydes, pivotal in polymer synthesis.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate groups. These groups are excellent leaving groups, making the compound highly reactive in nucleophilic aromatic substitution reactions .
Common Reagents and Conditions
Common reagents used in reactions with naphthalene-2,7-diyl bis(trifluoromethanesulfonate) include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base to facilitate the substitution process .
Major Products
The major products formed from reactions with naphthalene-2,7-diyl bis(trifluoromethanesulfonate) depend on the nucleophile used. For example, reactions with amines yield naphthylamines, while reactions with alcohols produce naphthyl ethers .
Scientific Research Applications
Scientific Research Applications
Organic Synthesis: 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) serves as an effective reagent in organic synthesis, facilitating the creation of complex organic molecules and improving both reaction yields and selectivity . It can be used in alkoxyalkylation reactions to modify electron-rich aromatic compounds and as a coupling agent in the synthesis of various naphthalene derivatives.
Material Science: Due to its unique properties, 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is valuable in the development of advanced materials, including polymers and coatings, that require enhanced thermal and chemical stability . The compound possesses excellent thermal stability and resistance to chemical degradation, making it suitable for such applications .
Pharmaceutical Development: In medicinal chemistry, this compound is used to modify drug candidates, which improves their bioavailability and pharmacokinetic profiles, crucial for effective drug design . Naphthalene derivatives, including compounds similar to 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate), have demonstrated anticancer potential. For example, a related naphthalene-substituted compound showed in vitro cytotoxic activity against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest. The anticancer activity is believed to arise from the ability of naphthalene derivatives to interact with cellular targets like topoisomerases and microtubules, disrupting normal cellular processes and leading to increased apoptosis in cancer cells.
Electronics: The compound is applied in the fabrication of electronic components due to its excellent insulating properties, contributing to the development of more efficient electronic devices .
Catalysis: 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) acts as a catalyst in various chemical reactions, streamlining processes in industrial applications, which can lead to reduced costs and improved sustainability .
Data Tables
Table 1: Organic Synthesis Applications
| Application | Description |
|---|---|
| Alkoxyalkylation | Modification of aromatic compounds to enhance reactivity |
| Coupling Agent | Formation of complex naphthalene derivatives |
Table 2: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
Table 3: Anticancer Activity Summary
| Compound | Cell Line | Mechanism | IC50 (µM) |
|---|---|---|---|
| Compound A | MDA-MB-231 | Induces apoptosis | 1.0 |
| 3,6-Bis(trimethylsilyl)naphthalene derivative | TBD | TBD | TBD |
Case Studies
Anticancer Properties: Research has indicated that naphthalene derivatives can exhibit cytotoxic activity against various cancer cell lines. For instance, a related naphthalene-substituted compound demonstrated potent activity against MDA-MB-231 breast cancer cells by inducing apoptosis.
Mechanism of Action
The mechanism by which naphthalene-2,7-diyl bis(trifluoromethanesulfonate) exerts its effects is primarily through its role as a leaving group in substitution reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly effective in promoting nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The reactivity and applications of naphthalene-derived bis(trifluoromethanesulfonate) compounds depend on substituent positions and functional groups. Key comparisons include:
Key Observations:
- Substituent Effects: Bromine at the 3,6-positions in the title compound enhances electrophilicity, facilitating nucleophilic displacement of OTf groups. In contrast, trimethylsilyl (SiMe₃) substituents in 3,6-bis(trimethylsilyl)naphthalene-2,7-diyl bis(triflate) stabilize aryne intermediates for PAH synthesis .
- Positional Isomerism: Naphthalene-2,3-diyl bis(triflate) lacks bromine, making its OTf groups more accessible for alkyne coupling reactions (e.g., Sonogashira), whereas the 2,7-diyl isomer’s linear conjugation enables extended π-systems in naphthodithiophenes .
Crystallographic and Physical Properties
- Crystal Packing: The title compound’s F···F interactions create a ribbon-like motif, distinct from the layered stacking of non-fluorinated analogs. This reduces solubility in nonpolar solvents compared to SiMe₃-substituted derivatives .
- Thermal Stability: Triflate groups decompose above 200°C, limiting high-temperature applications. Bromine substituents increase molecular weight and melting point relative to hydrogen- or methyl-substituted analogs .
Biological Activity
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is a synthetic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) features two trifluoromethanesulfonate (OTf) groups attached to a naphthalene backbone. This configuration imparts significant electronegativity and reactivity, making it a compound of interest in medicinal chemistry and organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₄F₆O₆S₂ |
| Molecular Weight | 424.3 g/mol |
| Functional Groups | Trifluoromethanesulfonate |
| Reactivity | High due to electronegative groups |
The mechanism of action for naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is hypothesized to involve the inhibition of critical bacterial enzymes involved in cell wall synthesis. Similar compounds have been shown to disrupt peptidoglycan cross-linking, leading to bacterial cell lysis . The presence of the trifluoromethanesulfonate groups may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.
Study 1: Antibacterial Activity Evaluation
A study investigating the antibacterial activity of naphthalene derivatives found that compounds with sulfonate groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess the effectiveness of these compounds .
Study 2: Synthesis and Biological Evaluation
In another study focusing on the synthesis of naphthalene-based compounds, researchers synthesized naphthalene-2,7-diyl bis(trifluoromethanesulfonate) as a precursor for further modifications aimed at enhancing biological activity. The synthesized compound was evaluated for its potential as an organic field-effect transistor (OFET), indicating its versatility beyond biological applications .
Applications in Drug Design
The unique properties of naphthalene-2,7-diyl bis(trifluoromethanesulfonate) make it a valuable candidate in drug design. Its ability to modify drug candidates can improve bioavailability and pharmacokinetic profiles, crucial for effective therapeutic agents . Furthermore, its role as a chiral ligand suggests potential applications in asymmetric catalysis for drug synthesis .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using naphthalene diol derivatives. For example, 3,6-dibromonaphthalene-2,7-diol is reacted with trifluoromethanesulfonic anhydride in dichloromethane at 273 K, using triethylamine as a base. Purification involves column chromatography (petroleum ether:ethyl acetate = 10:1) to yield the product in ~65% yield . This method ensures efficient sulfonate group introduction while minimizing side reactions.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction is essential for confirming molecular geometry. Key parameters include the R factor (≤0.044), wR factor (≤0.094), and mean C–C bond deviations (e.g., 0.005 Å) . Displacement ellipsoid plots at 70% probability levels and H-atom constraints refine structural accuracy . Supplementary techniques like NMR and IR validate functional groups, while elemental analysis confirms purity.
Q. How can environmental stability and degradation pathways be assessed for this compound?
- Methodological Answer : Environmental monitoring involves analyzing partitioning in air, water, and soil using chromatography (HPLC/GC-MS) . Degradation studies under controlled conditions (e.g., UV exposure, microbial activity) track transformation products. Computational models predict hydrolysis rates based on sulfonate group reactivity and steric effects.
Advanced Research Questions
Q. What mechanistic insights govern the substitution reactivity of the trifluoromethanesulfonate groups?
- Methodological Answer : The electron-withdrawing triflate groups facilitate nucleophilic substitution (e.g., Suzuki coupling or acetylenic radical insertion). Kinetic studies (e.g., variable-temperature NMR) reveal activation barriers, while DFT calculations model transition states. Steric hindrance from the naphthalene backbone and bromo substituents (in derivatives) may slow SN2 pathways, favoring concerted mechanisms .
Q. How do crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Refinement challenges arise from disordered solvent molecules or omitted reflections (e.g., (0 1 1), (0 2 0)). Using SHELX software, anisotropic displacement parameters and riding H-atom models improve data-to-parameter ratios (e.g., 15.5:1). Short F···F contacts (2.715–2.832 Å) indicate intermolecular interactions critical for crystal packing .
Q. What strategies mitigate handling challenges due to moisture sensitivity?
- Methodological Answer : Strict anhydrous conditions (glovebox, Schlenk techniques) prevent hydrolysis. Storage under inert gas (Ar/N₂) at ≤−20°C preserves stability. Reaction progress is monitored via TLC or in situ FTIR to detect premature degradation.
Q. How can computational modeling enhance the design of naphthalene-based organic semiconductors?
- Methodological Answer : Crystal structure data (e.g., π-stacking distances, torsional angles) inform DFT studies on charge transport properties. For example, twisted benzene rings (3.2°) in the naphthalene core reduce aggregation-induced quenching, optimizing luminescence in organic field-effect transistors (OFETs) .
Q. How should researchers address contradictions in toxicity data across studies?
- Methodological Answer : Apply risk-of-bias assessment frameworks (e.g., Tables C-6/C-7) to evaluate study design rigor. Studies with inadequate randomization or unreported outcomes are downgraded to "Low Confidence." Meta-analyses weight high-confidence data (e.g., consistent hepatic/renal effects in mammals) to resolve discrepancies .
Q. What advanced applications leverage the bifunctional reactivity of this compound?
- Methodological Answer : The compound serves as a precursor for naphthodithiophenes via sulfide substitution, enabling OFET fabrication . Bidirectional annulation reactions (e.g., with diketones) synthesize polycyclic aromatic hydrocarbons (PAHs) for optoelectronic materials, achieving yields >70% under Pd catalysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
